4-Oxosebacic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114212-45-2 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-oxodecanedioic acid |
InChI |
InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15) |
InChI Key |
XTQIBFVBYWIHIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Intermediacy of 4 Oxosebacic Acid
Elucidation of Precursor Molecules in 4-Oxosebacic Acid Formation
The formation of this compound, a dicarboxylic acid, is understood primarily through its relationship with other molecules in key metabolic pathways. The primary precursor molecule is considered to be sebacic acid. In studies on the marine diatom Skeletonema marinoi, this compound was identified and presumed to be derived from sebacic acid, which is a saturated dicarboxylic fatty acid. biorxiv.org Sebacic acid itself can be produced industrially from castor oil through the cleavage of ricinoleic acid. wikipedia.org
In the context of its well-studied role as an enzyme inhibitor, the precursors of the reaction it mimics are also relevant. This compound is recognized as a bisubstrate analog that mimics the intermediate formed during the condensation of two molecules of 5-aminolevulinic acid (ALA). nih.govresearchgate.net This condensation is a critical step in the biosynthesis of all tetrapyrroles. nih.govresearchgate.net Therefore, while not a direct precursor in a traditional biosynthetic sense, ALA is the fundamental molecule whose binding and reaction are mimicked by this compound at the active site of porphobilinogen (B132115) synthase.
| Precursor/Related Molecule | Chemical Class | Role in Relation to this compound |
| Sebacic Acid | Dicarboxylic Acid | Likely direct metabolic precursor biorxiv.org |
| 5-Aminolevulinic Acid (ALA) | Amino Acid | Substrate for the enzymatic reaction that this compound mimics/inhibits nih.govresearchgate.net |
Enzymatic Transformations Leading to this compound in Cellular Metabolism
While this compound is noted as an intermediate in fatty acid metabolism, the specific enzymatic transformation that synthesizes it in vivo is not extensively detailed in the literature. solubilityofthings.com However, its interaction with enzymes has been thoroughly investigated, particularly its role as an inhibitor of porphobilinogen synthase (PBGS), also known as 5-aminolaevulinic acid dehydratase (ALAD). embl-heidelberg.desemanticscholar.org
PBGS catalyzes the formation of the pyrrole (B145914) porphobilinogen from two molecules of 5-aminolevulinic acid (ALA), an essential reaction in the production of hemes, chlorophylls, and vitamin B12. acs.orgacs.org this compound acts as an active site-directed, irreversible inhibitor of this enzyme. nih.govresearchgate.net The inhibitory mechanism involves the formation of a stable Schiff base linkage between the keto group of this compound and a lysine (B10760008) residue at the enzyme's active site (specifically Lys263 in yeast PBGS). semanticscholar.orgnih.gov This covalent bond mimics one of the initial steps of the normal catalytic reaction, effectively blocking the enzyme's function. nih.govmiyazaki-u.ac.jp
Structural studies of PBGS from various organisms complexed with this compound have provided significant insight into the enzyme's catalytic mechanism. nih.gov These studies show that the inhibitor binds across both the A- and P-sites of the enzyme, which are the binding sites for the two substrate ALA molecules. nih.gov This interaction has made this compound a valuable chemical tool for elucidating the complex reaction mechanism of PBGS. miyazaki-u.ac.jp
| Enzyme | Organism(s) | Role of Enzyme | Interaction with this compound |
| Porphobilinogen Synthase (PBGS) | Escherichia coli, Human, Pea, Yeast, etc. nih.govnih.gov | Catalyzes the condensation of two 5-aminolevulinic acid molecules. nih.gov | Acts as an active site-directed irreversible inhibitor by forming a Schiff base. nih.govnih.gov |
Role of this compound as an Intermediate in Specific Metabolic Cycles
This compound is identified as a metabolic intermediate in the degradation of fatty acids. solubilityofthings.com As a ten-carbon dicarboxylic acid (also known as 4-oxodecanedioic acid), its structure is consistent with its involvement in the breakdown of longer-chain fatty acids. solubilityofthings.com Fatty acid degradation, or beta-oxidation, is a major metabolic process where fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate energy. wikipedia.orglibretexts.org The presence of an oxo group on the fourth carbon suggests it is a product of an oxidation step within a variant of this pathway. While standard beta-oxidation involves a four-step cycle that shortens fatty acid chains by two carbons at a time, the metabolism of dicarboxylic acids involves ω-oxidation followed by beta-oxidation from both ends of the molecule. This compound's role is likely as an intermediate within such a modified degradation pathway.
The most significant known role of this compound is its interaction with the tetrapyrrole biosynthesis pathway. nih.govdrugbank.com It does not act as a natural intermediate in this pathway but rather as a potent inhibitor that mimics a key reaction intermediate. nih.govmiyazaki-u.ac.jp The enzyme it targets, Porphobilinogen Synthase (PBGS), catalyzes the first common step in the synthesis of all tetrapyrroles, including heme, chlorophyll (B73375), and vitamin B12. acs.orgacs.org
This compound is classified as a bisubstrate reaction intermediate analog for PBGS. nih.govresearchgate.net This means it structurally resembles the transition state when two molecules of the natural substrate, 5-aminolevulinic acid (ALA), are bound to the enzyme's active site. miyazaki-u.ac.jp By binding tightly and forming a covalent bond, it irreversibly inactivates the enzyme. nih.gov Interestingly, this inhibition is species-specific. For instance, this compound is a potent inhibitor of E. coli PBGS but does not significantly affect the human, pea, or Pseudomonas aeruginosa enzymes. nih.gov This specificity has been attributed to structural differences in the active sites of the enzymes from different species. nih.gov
| Organism | Enzyme | Inhibition by this compound |
| Escherichia coli | Porphobilinogen Synthase (PBGS) | Active site-directed irreversible inhibitor nih.gov |
| Human | Porphobilinogen Synthase (PBGS) | Insensitive to inhibition nih.gov |
| Pea (Pisum sativum) | Porphobilinogen Synthase (PBGS) | Insensitive to inhibition nih.gov |
| Pseudomonas aeruginosa | Porphobilinogen Synthase (PBGS) | Insensitive to inhibition nih.gov |
| Bradyrhizobium japonicum | Porphobilinogen Synthase (PBGS) | Insensitive to inhibition nih.gov |
This compound is integrated within broader carbon metabolism networks through its connections to both catabolic and biosynthetic pathways. solubilityofthings.comnih.gov Its role as an intermediate in fatty acid degradation places it within the central energy-producing pathways of the cell. solubilityofthings.com The breakdown of fatty acids is a fundamental catabolic process that supplies acetyl-CoA to the citric acid cycle, linking it directly to cellular respiration and ATP production. numberanalytics.combu.edu
Its powerful interaction with tetrapyrrole biosynthesis connects it to a critical anabolic pathway. nih.gov Tetrapyrroles are essential molecules for life, forming the core of hemoglobin (oxygen transport), cytochromes (electron transport chain), and chlorophyll (photosynthesis). semanticscholar.org By serving as a tool to study the mechanism of PBGS, this compound helps elucidate a key control point in the flow of carbon and nitrogen toward these vital compounds. acs.orgmiyazaki-u.ac.jp Therefore, this compound sits (B43327) at a crossroads, linking the catabolism of lipids with the anabolic pathways responsible for some of the most fundamental cofactors in biology.
Enzymology and Mechanistic Studies of 4 Oxosebacic Acid Interactions
Detailed Investigation of Enzyme-Ligand Interactions with 4-Oxosebacic Acid
Porphobilinogen (B132115) synthase (PBGS), also known as δ-aminolevulinate dehydratase (ALAD), is a crucial enzyme in the biosynthesis of tetrapyrroles, such as heme, chlorophyll (B73375), and vitamin B12. nih.govresearchgate.netkent.ac.uk It catalyzes the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form the monopyrrole, porphobilinogen. nih.govresearchgate.netmiyazaki-u.ac.jp The significant role of PBGS in metabolic pathways makes it a key target for inhibition studies.
This compound (4-OSA) acts as a potent, active site-directed inhibitor of certain Porphobilinogen Synthase (PBGS) enzymes. nih.gov It is considered a bisubstrate reaction intermediate analog, mimicking a proposed intermediate in the condensation reaction of two ALA molecules. nih.govresearchgate.net The inhibitory mechanism of 4-OSA is multifaceted, involving a three-point recognition at the enzyme's active site. mdpi.org This includes interactions at the two carboxylic acid ends of the molecule and the formation of a Schiff base between the keto function of 4-OSA and an active site lysine (B10760008) residue. mdpi.orgsemanticscholar.org This three-point binding leads to a quasi-irreversible inhibition. mdpi.org Studies have shown that 4-OSA is an irreversible inhibitor for Escherichia coli PBGS. nih.govresearchgate.net The high affinity of this compound for PBGS supports a mechanism where the formation of an inter-substrate C-N bond precedes the C-C bond formation during catalysis. miyazaki-u.ac.jp
The potency of inhibition by dicarboxylic acids is sensitive to their chain length. Analogs that are slightly shorter or longer than the optimal length for mimicking the reaction intermediate still bind strongly but may exhibit different kinetic behaviors, such as slow-binding or uncompetitive inhibition with low Kᵢ values. mdpi.org
Crystallographic studies of E. coli PBGS in complex with 4-OSA have provided significant insights into the structural basis of its inhibitory action. nih.gov These studies reveal that 4-OSA binds across both the P-site (where the propionate-side ALA binds) and the A-site (where the acetate-side ALA binds) of the enzyme's active site. researchgate.netsoton.ac.uk
A key feature revealed by the crystal structure is the formation of two Schiff base linkages between the inhibitor and two different lysine residues within the active site of each monomer. acs.org In E. coli PBGS, these residues are Lys-246, which normally forms a Schiff base with the substrate, and a universally conserved "perturbing" Lys-194. acs.org This dual covalent linkage firmly anchors the inhibitor in the active site.
Comparison of the crystal structures of E. coli PBGS inactivated by 4-OSA and another inhibitor, 4,7-dioxosebacic acid (4,7-DOSA), shows notable differences in the conformation of the inhibitor portion that mimics the A-side ALA. nih.govresearchgate.netwikigenes.org These structural variations induce compensatory changes in the active site lid, a flexible loop that gates access to the active site. nih.govresearchgate.net This suggests that the lid undergoes conformational changes to accommodate the various hybridization states of the substrate during the normal catalytic reaction. nih.gov
The active site of PBGS is a highly conserved region, featuring a TIM-barrel fold with the active site located at the C-terminal end of the β-barrel. nih.gov Several amino acid residues play critical roles in substrate binding and catalysis, and by extension, in the binding of inhibitors like 4-OSA.
The most critical residues for the covalent interaction with 4-OSA are two active site lysines. In E. coli PBGS, Lys-246 is the primary Schiff base-forming residue with the P-side substrate molecule. acs.org Crystallographic evidence shows that 4-OSA forms a Schiff base with this lysine. acs.org A second, highly conserved lysine, Lys-194 in E. coli PBGS, also forms a Schiff base with 4-OSA, contributing to its potent, irreversible inhibition. acs.org The formation of these covalent bonds is a key aspect of the enzyme's inactivation. khanacademy.org
The active site also contains a mobile "lid" that covers the catalytic pocket, shielding it from the solvent. miyazaki-u.ac.jpnih.gov The conformation of this lid is influenced by the binding of inhibitors, and its flexibility is essential for the catalytic cycle. nih.govresearchgate.net Furthermore, the carboxyl groups of 4-OSA are recognized by the enzyme, forming hydrogen bonds with residues that typically interact with the carboxyl groups of the ALA substrate. miyazaki-u.ac.jpmdpi.org
The inhibition of PBGS by 4-OSA exhibits remarkable species specificity. nih.govresearchgate.net While it is a potent irreversible inhibitor of E. coli PBGS, the human, pea (Pisum sativum), Pseudomonas aeruginosa, and Bradyrhizobium japonicum enzymes are largely insensitive to it. nih.govresearchgate.netresearchgate.net This specificity is narrower than that observed for the related inhibitor, 4,7-dioxosebacic acid (4,7-DOSA), which inhibits a broader range of PBGS enzymes, particularly those requiring a catalytic Zn²⁺ ion. nih.govacs.org
The structural basis for this specificity lies in subtle differences in the active site architecture among PBGS from different species. nih.gov Engineering variants of human PBGS to more closely resemble the E. coli enzyme resulted in increased sensitivity to 4-OSA, confirming that specific residues within the active site dictate the inhibitor's efficacy. nih.govresearchgate.net
Table 1: Species-Specific Inhibition of Porphobilinogen Synthase (PBGS) by this compound
| Species | Sensitivity to this compound | Notes |
| Escherichia coli | Sensitive (Active site-directed irreversible inhibitor) nih.govresearchgate.net | The primary model organism for studying 4-OSA inhibition. |
| Human | Insensitive nih.govresearchgate.net | Differences in active site structure prevent effective inhibition. |
| Pea (Pisum sativum) | Insensitive nih.gov | Another example of species-specific resistance to 4-OSA. |
| Pseudomonas aeruginosa | Insensitive nih.govresearchgate.net | The PBGS from this species is not inhibited by 4-OSA. |
| Bradyrhizobium japonicum | Insensitive nih.gov | Demonstrates the narrow specificity of the inhibitor. |
| Toxoplasma gondii | Not inhibited nih.gov | Tested at concentrations up to 3 mM without effect. nih.gov |
The catalytic mechanism of PBGS is widely accepted to proceed through the formation of Schiff base intermediates between the substrate, 5-aminolevulinic acid (ALA), and a conserved lysine residue in the active site. miyazaki-u.ac.jpmdpi.orgsci-hub.ru The first step involves the binding of the "P-side" ALA molecule, which forms a Schiff base with its C4 keto group and the ε-amino group of a lysine residue (Lys-252 in human PBGS, Lys-246 in E. coli). researchgate.netmiyazaki-u.ac.jpacs.org
The inhibitory action of this compound is directly linked to this mechanistic feature. The keto group of 4-OSA mimics the C4 keto group of ALA, allowing it to form a stable Schiff base with the active site lysine, effectively hijacking the catalytic machinery. mdpi.orgsemanticscholar.org This covalent modification is a hallmark of its irreversible inhibition in susceptible species like E. coli. mdpi.org
Structural studies have provided direct evidence for these Schiff base complexes. The crystal structure of E. coli PBGS inactivated by 4,7-dioxosebacic acid (a close analog of 4-OSA) clearly shows the inhibitor forming two Schiff base linkages with two different active site lysines. acs.org Similar covalent binding is inferred for 4-OSA. nih.govresearchgate.net The ability of 4-OSA to be recognized by the enzyme and form a covalent Schiff base intermediate underscores its design as a mechanism-based inhibitor. mdpi.org
Exploration of Other Enzymes Exhibiting Affinity or Reactivity with this compound
The molecular structure of this compound, featuring a ketone group and two carboxylic acid functions on a ten-carbon backbone, makes it a potential substrate or modulator for several enzyme classes. Its documented interactions provide a foundation for exploring its effects on other related enzymes.
Carbon-carbon bond hydrolases (EC 3.7) are a class of enzymes that catalyze the cleavage of carbon-carbon bonds through the addition of water. byjus.comwikipedia.org This enzymatic activity is crucial in various metabolic pathways, including the degradation of organic compounds. ontosight.ai The structure of this compound, as a ketonic substance, makes it a theoretical candidate for interaction with hydrolases that act on acid carbon-carbon bonds in ketonic substances. ebi.ac.uk For instance, the enzyme MhpC, a C-C bond hydrolase involved in the meta-cleavage pathway of aromatic compounds, belongs to the α/β-hydrolase fold family and acts on a substrate that is also a keto-dicarboxylic acid. soton.ac.uk However, specific studies detailing the affinity or direct reactivity of this compound with MhpC or other carbon-carbon bond hydrolases are not extensively documented in current literature.
Oxidoreductases (EC 1) are a broad class of enzymes that catalyze oxidation-reduction reactions, often involving cofactors like NAD(H) or FAD. nih.govnih.gov The functional groups within this compound—specifically the ketone at the C4 position and its aliphatic chain—present potential sites for enzymatic action by oxidoreductases and dehydrogenases. nih.gov For example, a dehydrogenase could potentially catalyze the reduction of the ketone to a hydroxyl group, or other oxidoreductases could be involved in the metabolism of the fatty acid-like backbone. mdpi.comwikipedia.org While the theoretical potential for interaction exists, specific research detailing the activity of any particular oxidoreductase or dehydrogenase on this compound as a substrate is not prominently featured in available studies.
The most thoroughly studied enzymatic interaction involving this compound is with Porphobilinogen Synthase (PBGS, EC 4.2.1.24), also known as 5-aminolaevulinic acid dehydratase. nih.gov PBGS is a lyase that catalyzes an essential step in the biosynthesis of all tetrapyrroles, such as heme and chlorophyll. acs.org this compound functions as a potent bisubstrate reaction intermediate analog for PBGS. nih.govresearchgate.net
It acts as an active site-directed, irreversible inhibitor with remarkable species specificity. nih.govresearchgate.net The mechanism of inhibition involves the formation of a covalent Schiff base between the ketone group of this compound and a critical lysine residue within the enzyme's active site (specifically Lys263 in yeast PBGS). nih.gov This interaction effectively blocks the enzyme's catalytic machinery. nih.gov
Notably, its inhibitory effect is potent against Escherichia coli PBGS but negligible against the human, pea, Pseudomonas aeruginosa, and Bradyrhizobium japonicum orthologs. nih.gov This specificity is attributed to structural differences in the active site lid of the enzyme across different species. nih.gov
Kinetic Characterization of Enzymatic Reactions Involving this compound
The kinetic profile of this compound is best characterized by its role as a species-specific inhibitor of Porphobilinogen Synthase (PBGS). nih.gov For susceptible enzymes, such as E. coli PBGS, it acts as an active site-directed irreversible inhibitor. nih.gov In contrast, for many other species, it shows little to no inhibitory activity even at high concentrations. nih.govresearchgate.net
The table below summarizes the observed kinetic effects of this compound on PBGS from various organisms.
| Enzyme Source | Observed Effect | Concentration Details | Reference |
| Escherichia coli PBGS | Active site-directed irreversible inhibitor | - | nih.govresearchgate.net |
| Human PBGS | Insensitive to inhibition | No inhibition observed up to 3 mM | nih.govresearchgate.net |
| Pea PBGS | Insensitive to inhibition | - | nih.gov |
| Pseudomonas aeruginosa PBGS | Insensitive to inhibition | - | nih.gov |
| Bradyrhizobium japonicum PBGS | Insensitive to inhibition | - | nih.gov |
| Toxoplasma gondii PBGS | No inhibition | Tested up to 3 mM with a 24-hour preincubation | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Rational Design Principles for Enzyme Modulators Based on this compound Scaffold
Rational design of enzyme modulators is a strategy that leverages detailed knowledge of an enzyme's structure and mechanism to create targeted inhibitors or activators. nih.gov The well-characterized, species-specific interaction between this compound and Porphobilinogen Synthase (PBGS) provides an exemplary model for deriving key principles applicable to the design of novel enzyme modulators. nih.govnih.gov
Key design principles from the this compound scaffold include:
Targeting Nucleophilic Residues: The ketone group on the this compound scaffold acts as an electrophilic "warhead," reacting with a nucleophilic lysine in the PBGS active site to form a stable, irreversible covalent bond (a Schiff base). acs.orgnih.gov This highlights a powerful strategy: incorporating a reactive functional group onto a scaffold designed to bind specifically within an active site, thereby enabling covalent targeting of key catalytic residues.
Exploiting Structural Differences for Selectivity: The dramatic difference in inhibitory activity of this compound against E. coli PBGS versus human PBGS is due to subtle variations in the active site structures. nih.gov This demonstrates that a core scaffold can be systematically modified (e.g., altering chain length, stereochemistry, or functional group positions) to achieve high selectivity for a target enzyme over its homologs, a critical goal in therapeutic drug design. nih.gov
Mimicking Reaction Intermediates: this compound was designed as an analog of a proposed reaction intermediate in the PBGS catalytic cycle. acs.orgmiyazaki-u.ac.jp Designing molecules that resemble the high-energy transition states or stable intermediates of an enzymatic reaction is a highly effective principle for creating potent and specific inhibitors. The this compound backbone provides a stable framework that can be adapted to mimic intermediates in other enzymatic reactions.
By applying these principles, the this compound scaffold can serve as a valuable starting point for the rational design of novel modulators targeting a wide range of enzymes beyond PBGS.
Synthetic Methodologies and Chemical Derivatization of 4 Oxosebacic Acid
Novel Synthetic Routes for the Preparation of 4-Oxosebacic Acid
The development of efficient and sustainable synthetic routes to this compound is crucial for its accessibility for research and potential applications. This subsection explores modern synthetic approaches, including those that control stereochemistry, adhere to green chemistry principles, and are amenable to large-scale production.
While specific stereoselective syntheses for this compound are not extensively documented in the literature, established methodologies for the asymmetric synthesis of related γ-keto acids can be adapted. The prochiral center at the C4-position of this compound presents an opportunity for enantioselective synthesis, leading to chiral analogs that could exhibit specific biological activities.
Potential stereoselective strategies include:
Chiral auxiliary-mediated synthesis: This classic approach involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by the removal of the auxiliary. For this compound, a chiral auxiliary could be used to control the alkylation of a suitable enolate to introduce the keto-acid backbone stereoselectively.
Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral amines or cinchona alkaloids could potentially catalyze the asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor, establishing the chiral center at the C4-position. nih.gov
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions. nih.gov Biocatalytic approaches, such as the use of engineered enzymes (e.g., methyltransferases), could be explored for the asymmetric alkylation of α-keto acid precursors. nih.gov Fermenting baker's yeast has been successfully used for the asymmetric reduction of the prochiral carbonyl group of aliphatic γ- and δ-keto acids, suggesting its potential applicability in creating chiral hydroxy-acid precursors to this compound. acs.org
Adherence to the principles of green chemistry is paramount in modern chemical synthesis to minimize environmental impact. For this compound, several green strategies can be envisioned:
Use of Renewable Feedstocks: Exploring bio-based starting materials, such as those derived from plant oils or biomass, can reduce the reliance on petrochemicals. fraunhofer.de For instance, long-chain dicarboxylic acids can be produced biotechnologically from rapeseed oil. fraunhofer.de The catalytic conversion of biomass offers a promising green route to α-keto acids and their esters. mdpi.com
Greener Oxidants: Traditional oxidation reactions often employ stoichiometric amounts of hazardous reagents like chromium or manganese compounds. libretexts.org The use of cleaner oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (air) in conjunction with efficient catalysts presents a more sustainable alternative. researchgate.netmdpi.comacs.org For example, the oxidation of alkanes to carboxylic acids can be achieved through catalytic oxidation. gauthmath.combrainly.com
Biocatalytic and Fermentative Routes: The use of whole-cell biocatalysts or purified enzymes can enable the synthesis of dicarboxylic acids under mild, aqueous conditions, often with high selectivity and reduced waste generation. nih.gov Fungal peroxygenases, for instance, can catalyze the terminal oxygenation of alkanes to produce carboxylic acids. csic.es
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of this compound, key considerations would include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for designing and optimizing a large-scale reactor. This includes managing heat transfer, as many oxidation reactions are highly exothermic.
Catalyst Selection and Recovery: For catalytic processes, the cost, efficiency, and stability of the catalyst are critical factors. The ability to recover and reuse the catalyst is often a prerequisite for an economically feasible industrial process.
Downstream Processing and Purification: The isolation and purification of the final product from the reaction mixture can be a significant cost driver. The development of efficient extraction, crystallization, or chromatographic methods is crucial.
Waste Management: The environmental impact of any industrial process is a major concern. Minimizing waste generation and developing effective methods for treating any effluent are essential for regulatory compliance and sustainability.
Safety and Hazard Analysis: A comprehensive safety analysis must be conducted to identify and mitigate any potential hazards associated with the handling of reagents, intermediates, and the final product, as well as the operation of the process itself.
Chemical Derivatization Strategies of this compound
Chemical derivatization of this compound is a valuable strategy for probing its biological function and for developing compounds with improved physicochemical or pharmacokinetic properties. This subsection discusses the synthesis of analogs as mechanistic probes and the development of conjugates and pro-molecules.
To investigate the mechanism of action of this compound in biological systems, a variety of analogs can be synthesized. These analogs can help to identify the key structural features required for its activity.
Potential modifications include:
Isotopic Labeling: The incorporation of stable isotopes, such as ¹³C or ²H, at specific positions in the molecule can be used in metabolic studies to trace its fate in biological systems.
Chain Length Modification: Synthesizing homologs of this compound with shorter or longer carbon chains can help to determine the optimal chain length for biological activity.
Modification of the Keto Group: The ketone functionality can be reduced to a hydroxyl group or converted to an oxime or other derivatives to probe the importance of the carbonyl group for its biological effects.
Modification of the Carboxylic Acid Groups: One or both of the carboxylic acid groups can be esterified or converted to amides to assess the role of these acidic functionalities.
Introduction of Unsaturation or Aromatic Rings: The incorporation of double bonds or aromatic rings into the carbon backbone can provide insights into the conformational requirements for activity and can also be used to develop fluorescent probes.
The development of conjugates and pro-molecules of this compound can be a viable strategy to improve its delivery to target tissues or to enhance its cellular uptake.
Pro-molecules (Prodrugs): The carboxylic acid groups of this compound can be masked as esters or other labile functionalities to create pro-molecules with increased lipophilicity and improved membrane permeability. google.com These pro-molecules would then be hydrolyzed in vivo to release the active this compound. For instance, α-keto acids have been explored as scaffolds for pharmaceutical prodrugs. wikipedia.org The keto group could also be temporarily protected, for example as a ketal, which would be cleaved under specific physiological conditions.
Conjugates: this compound can be covalently linked to other molecules, such as targeting ligands (e.g., peptides or antibodies), to direct it to specific cells or tissues. It could also be conjugated to fluorescent dyes or other reporter molecules to enable its visualization in biological systems. The derivatization of keto-acids is a common strategy in metabolomic studies, and similar approaches could be applied to this compound for analytical purposes. mdpi.comnih.gov
Exploiting Functional Groups for Diverse Chemical Modifications
This compound possesses two key functional groups that are amenable to a wide range of chemical modifications: a ketone and two carboxylic acids. This dual functionality allows for its use as a versatile scaffold in the synthesis of a variety of more complex molecules. The reactivity of each functional group can be selectively targeted to achieve desired chemical transformations.
The carboxylic acid groups can undergo standard derivatization reactions. For instance, they can be converted to esters, amides, or acid halides. The derivatization of carboxylic acids is a well-established area of organic chemistry. One common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate the coupling of the carboxylic acid with amines or alcohols. The inclusion of N-hydroxysulfosuccinimide can improve the efficiency of these couplings. Another approach for derivatization in organic solvents is the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). For the formation of hydrazones from carboxylic acids, which can be useful intermediates, water-soluble carbodiimides can be used in aqueous solutions to couple the acid with hydrazines.
The ketone group at the C4 position offers another site for chemical modification. Standard ketone chemistry can be applied, such as reduction to a secondary alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce new carbon-carbon bonds. The selective modification of one functional group in the presence of the other can be achieved through the use of protecting groups or by carefully controlling reaction conditions. For example, the carboxylic acid groups could be protected as esters before performing reactions on the ketone.
A two-step derivatization technique has been described for the analysis of keto-dicarboxylic acids in aerosol samples, which involves butylation of the carboxyl groups followed by trimethylsilylation of any hydroxyl groups. researchgate.net This highlights the differential reactivity of the functional groups that can be exploited for analytical and synthetic purposes.
Table 1: Potential Chemical Modifications of this compound's Functional Groups
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDAC) | Amide |
| Carboxylic Acid | Reduction | LiAlH4, BH3 | Alcohol |
| Ketone | Reduction | NaBH4 | Secondary Alcohol |
| Ketone | Reductive Amination | Amine, NaBH3CN | Amine |
| Ketone | Wittig Reaction | Phosphonium Ylide | Alkene |
This compound as a Key Building Block in Complex Organic Synthesis
The presence of multiple functional groups and a flexible carbon chain makes this compound a valuable starting material for the construction of more elaborate molecular architectures, including cyclic and heterocyclic systems, and as a potential component in the synthesis of mimics of natural products like polyketides and fatty acids.
The linear structure of this compound, with reactive functionalities at various positions, provides opportunities for intramolecular cyclization reactions to form a variety of ring structures. For instance, the dicarboxylic acid nature of the molecule allows for the formation of cyclic anhydrides or imides under appropriate thermal conditions, although the chain length may favor other reaction pathways.
More significantly, the 1,4-ketoacid motif in this compound is a key precursor for the synthesis of certain heterocyclic systems. One notable example is the formation of pyridazines. The condensation of 1,4-diketones or 4-ketoacids with hydrazines is a common and effective method for preparing pyridazine (B1198779) rings. wikipedia.orgchemtube3d.com In the case of this compound, reaction with hydrazine (B178648) would be expected to initially form a dihydropyridazine (B8628806) derivative, which can then be oxidized to the aromatic pyridazine. This reaction provides a straightforward entry into this class of heterocycles, which are of interest in medicinal chemistry. wikipedia.org
Furthermore, the functional groups of this compound can be modified to facilitate the synthesis of other heterocyclic systems. For example, reduction of the ketone to a hydroxyl group, followed by lactonization, could lead to the formation of a γ-lactone. The synthesis of pyrrolidine (B122466) derivatives is another possibility. For instance, reductive amination of the ketone followed by cyclization with the carboxylic acid at the C1 position could potentially yield a substituted pyrrolidinone, a common scaffold in pharmaceuticals. The synthesis of pyrrolidines from levulinic acid (a 4-ketoacid) and amines has been demonstrated, suggesting a similar strategy could be applicable to this compound. organic-chemistry.org
The synthesis of fatty acid mimics is another area where this compound could find application. Fatty acid binding proteins (FABPs) are targets for the treatment of metabolic diseases. The design and synthesis of inhibitors for these proteins often involve molecules that mimic the structure of fatty acids. nih.gov The long carbon chain of this compound, combined with its functional groups that can be modified to interact with the binding pocket of a protein, makes it a plausible starting point for the development of such mimics.
Chemoenzymatic Cascades Incorporating this compound Transformations
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical transformations, offers powerful strategies for the efficient synthesis of complex molecules. This compound is a suitable substrate for several types of enzymatic transformations, which can be integrated into chemoenzymatic cascades.
One of the key enzymatic reactions applicable to this compound is the reduction of its ketone group. Oxidoreductases, such as alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of ketones to chiral alcohols. This enzymatic reduction is particularly valuable as it can provide access to enantiomerically pure hydroxy acids, which are important chiral building blocks. For example, the enzymatic reduction of ketoacids is a known strategy for the synthesis of lactones. nih.gov The resulting hydroxy-dicarboxylic acid from the reduction of this compound could undergo spontaneous or chemically induced lactonization.
A potential chemoenzymatic cascade involving this compound could start with the enzymatic reduction of the ketone to a specific stereoisomer of 4-hydroxysebacic acid. This chiral intermediate could then be subjected to chemical modifications, such as selective esterification or amidation of one of the carboxylic acid groups, followed by a chemically-catalyzed cyclization to form a chiral lactone or lactam.
Furthermore, unspecific peroxygenases have been shown to catalyze the hydroxylation of fatty acids at the C4 and C5 positions, leading to the formation of γ- and δ-lactones after lactonization. nih.gov Overoxidation to the corresponding oxo acids was observed, and a bienzymatic cascade involving an alcohol dehydrogenase was used to reduce the oxo acid back to the hydroxy acid, thereby increasing the lactone yield. nih.gov This suggests that a similar chemoenzymatic approach could be envisioned for this compound, potentially involving an initial enzymatic hydroxylation followed by reduction or other transformations.
Table 2: Potential Enzymes for Transformations of this compound
| Enzyme Class | Reaction Type | Potential Product |
| Alcohol Dehydrogenase (ADH) | Ketone Reduction | 4-Hydroxysebacic acid |
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidative Lactonization | Ester/Lactone |
| Lipase | Esterification/Amidation | Ester/Amide of this compound |
Occurrence and Distribution of 4 Oxosebacic Acid in Biological Systems
Natural Occurrence and Ecological Context
4-Oxosebacic acid, a dicarboxylic acid, has been identified in various biological systems, spanning from microorganisms to marine life. Its presence suggests potential roles in the physiological and ecological interactions of these organisms.
Fungi, particularly those in marine environments, are known producers of a diverse array of secondary metabolites. While specific studies detailing the widespread occurrence of this compound across numerous fungal species are not extensively documented, its presence has been noted in the context of fungal metabolism. For instance, some fungi are known to produce it, and it is recognized as a metabolite in certain species. soton.ac.uk The production of organic acids is a common characteristic of fungi and plays a role in processes like biomineralization and bioweathering. nih.gov Fungi from the genus Penicillium, often found in both terrestrial and marine environments, are notable for producing a variety of secondary metabolites. mdpi.com Specifically, acid-tolerant fungi, such as those from the genera Penicillium, Aspergillus, and Talaromyces, have been isolated from acidic environments and are known to produce a range of bioactive compounds. frontiersin.org While direct evidence linking all these genera to this compound production is limited, the metabolic diversity of fungi suggests its potential presence in various species.
Untargeted metabolomics has been a key technique in identifying the chemical composition of marine organisms. researchgate.netnih.gov Through such methods, this compound has been annotated in the cosmopolitan marine diatom Skeletonema marinoi. frontiersin.org This finding is significant as diatoms are primary producers in aquatic food webs, contributing substantially to global biogeochemical cycles. nih.govfrontiersin.orgbiorxiv.org The metabolome of S. marinoi is diverse, containing organic acids, lipids, and other compounds that are crucial for its growth, stress response, and defense mechanisms. nih.govbiorxiv.org The detection of this compound, likely derived from sebacic acid, expands the known chemical space of this evolutionarily successful diatom. nih.govfrontiersin.org Diatoms are known to produce a variety of oxylipins, which are oxidized fatty acids that can act as toxins or signaling molecules in their marine environment. nih.govnih.gov
Role of this compound in Specific Organismal Physiology
The precise physiological roles of this compound are not yet fully elucidated but are an area of ongoing research. In some bacteria, it is suggested to be an inhibitor of porphobilinogen (B132115) synthase, an enzyme involved in the biosynthesis of porphyrins. miyazaki-u.ac.jpacademictree.org In humans, neutrophils can convert the related compound sebacic acid into a 5-oxo analog, which is a potent activator of pro-inflammatory cells, suggesting a potential role for related oxo-fatty acids in inflammatory responses. wikipedia.org
In the context of diatoms like Skeletonema marinoi, the production of a wide array of metabolites, including organic acids, is linked to their ability to adapt to varying environmental conditions and to produce massive algal blooms. nih.govfrontiersin.org These compounds can be involved in defense against predators and other phytoplankton. nih.gov The lipid and fatty acid composition of diatoms, which includes compounds like this compound, is known to be influenced by environmental factors such as CO2 concentrations. nih.gov
Comparative Analysis of this compound Presence Across Biological Kingdoms
The distribution of this compound appears to span across different biological kingdoms, including Bacteria, Fungi, and Protista (specifically diatoms), and it is also relevant in the context of Animalia (human inflammatory response). soton.ac.ukfrontiersin.orgwikipedia.org While its presence is confirmed in certain species within these kingdoms, a comprehensive comparative analysis is still emerging.
| Kingdom | Organism Type(s) | Documented Presence of this compound |
| Bacteria | Various species | Implied as a metabolite and inhibitor of certain enzymes. miyazaki-u.ac.jp |
| Fungi | Various species | Documented as being produced by some fungi. soton.ac.uk |
| Protista | Marine Diatoms (Skeletonema marinoi) | Annotated as a metabolite through untargeted metabolomics. frontiersin.org |
| Animalia | Humans | A related compound, sebacic acid, is converted to a pro-inflammatory 5-oxo analog by neutrophils. wikipedia.org |
This table illustrates that while the compound or its close relatives have been identified in multiple kingdoms, the depth of knowledge regarding its prevalence and function varies significantly. The use of advanced analytical techniques like metabolomics is crucial for expanding our understanding of the distribution of such compounds across the tree of life. researchgate.netnih.govbiorxiv.org
Advanced Analytical Techniques for the Characterization and Detection of 4 Oxosebacic Acid
High-Resolution Chromatographic-Mass Spectrometric Techniques
High-resolution chromatography coupled with mass spectrometry provides the sensitivity and specificity required for the detailed analysis of dicarboxylic acids like 4-oxosebacic acid in complex matrices. These techniques are fundamental in metabolomics and environmental analysis for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful tool for separating volatile compounds. However, this compound, being a dicarboxylic acid, is non-volatile and requires chemical modification before it can be analyzed by GC-MS. This process, known as derivatization, increases the volatility of the analyte. iupac.orgmdpi.com
Common derivatization strategies for carboxylic acids include:
Esterification: This involves converting the carboxylic acid groups into esters. A study on marine aerosols successfully identified 4-oxoheptanedioic acid, a similar compound, by converting it into its dibutyl ester using BF3-n-butanol. researchgate.net This approach is directly applicable to this compound.
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups, creating more volatile TMS-esters. mdpi.com
Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivative provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. researchgate.net While effective, silylation can sometimes be disqualified for the analysis of certain plant-derived fatty acids due to poor separation or the presence of interferences. nih.gov Methylation using (trimethylsilyl)diazomethane (TMSD) can offer more precise quantitative results and produce fewer interferences in some plant lipid samples. nih.gov
| Derivatization Method | Reagent Example | Advantages | Considerations |
|---|---|---|---|
| Esterification (e.g., Butylation) | BF3/n-butanol | Proven effective for oxo-dicarboxylic acids in environmental samples. researchgate.net | Requires heating; reagent can be harsh. |
| Silylation | BSTFA with TMCS | Commonly used, effective for making polar compounds volatile. mdpi.com | Derivatives can be sensitive to moisture; potential for interferences in complex matrices. nih.gov |
| Methylation | (Trimethylsilyl)diazomethane (TMSD) | Can provide high precision and fewer interferences for plant lipids; simple and fast procedure. nih.gov | TMSD is toxic and requires careful handling. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF/MS) for Intact Analysis
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds like this compound in their intact, underivatized form. lcms.cznih.gov This technique separates compounds in a liquid phase before they are ionized and detected by the mass spectrometer.
LC-MS/MS (Tandem Mass Spectrometry): This method offers high sensitivity and specificity by using two stages of mass analysis. researchgate.net The first stage selects the molecular ion of this compound ([M-H]⁻), and the second stage fragments it and analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), is highly specific and allows for accurate quantification even at very low levels. nih.gov
LC-QTOF/MS (Quadrupole Time-of-Flight Mass Spectrometry): This hybrid technique combines a quadrupole analyzer with a high-resolution time-of-flight mass analyzer. nih.govnih.gov It provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their elemental composition. nih.govresearchgate.net LC-QTOF/MS is particularly valuable in untargeted metabolomics for identifying a wide range of compounds without prior selection. nih.govresearchgate.netfrontiersin.org The high resolution allows for the separation of ions with very similar mass-to-charge ratios, reducing interferences. nih.gov
Optimization of Sample Preparation and Derivatization for Analysis
Effective sample preparation is critical to remove interfering substances and concentrate the analyte before analysis. For biological fluids or tissues, this typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the organic acids.
While LC-MS can analyze this compound directly, derivatization can sometimes be employed to enhance ionization efficiency and, therefore, sensitivity. nih.gov For instance, charge-switch derivatization using reagents like N-(4-aminomethylphenyl)-pyridinium (AMPP) can increase the signal intensity by 10- to 30-fold for certain fatty acid metabolites by adding a permanently charged group to the molecule. nih.gov Another agent, 3-nitrophenylhydrazine (B1228671) (3-NPH), has been shown to have derivatization efficiencies close to 100% for carboxylic acids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. springernature.comscilit.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govresearchgate.net
¹H NMR: A proton NMR spectrum of this compound would reveal the number of different types of protons and their connectivity. Key signals would include those for the protons on the carbons adjacent (alpha) to the carbonyl and carboxyl groups, as well as the other methylene (B1212753) protons in the aliphatic chain.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each of the 10 carbon atoms in the this compound structure, including the characteristic downfield shifts for the two carboxylic acid carbons and the ketone carbonyl carbon.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the complete molecular structure. nih.gov
Beyond structural confirmation, NMR can be used for quantitative analysis (qNMR). mdpi.comreading.ac.uk By adding a known amount of an internal standard (e.g., maleic acid) to the sample, the concentration of this compound can be accurately determined by comparing the integral of its specific NMR signals to the integral of a signal from the standard. nih.govresearchgate.net This method is non-destructive and can provide highly accurate and precise quantification without the need for an identical standard of the analyte. mdpi.comresearchgate.net
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Signal Multiplicity | Notes |
|---|---|---|---|---|
| C1, C10 (-COOH) | ¹³C NMR | ~175-180 | Singlet | Typical range for carboxylic acid carbons. |
| C4 (=O) | ¹³C NMR | ~205-215 | Singlet | Typical range for a ketone carbonyl carbon. |
| C2, C9 (-CH₂-) | ¹H NMR | ~2.4 | Triplet | Alpha to a carboxylic acid. |
| C3, C5 (-CH₂-) | ¹H NMR | ~2.7 | Triplet | Alpha to a ketone. |
| -COOH | ¹H NMR | >10 | Broad Singlet | Acidic proton, position is concentration and solvent dependent. |
Application of Metabolomic Profiling in Biological Studies
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov It provides a functional readout of the physiological state of a cell or organism. This compound can be studied within this context using two primary approaches. nih.govmdpi.com
Untargeted and Targeted Metabolomics Approaches
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to generate a comprehensive metabolic profile. mdpi.comresearchgate.netmdpi.com Using high-resolution mass spectrometry like LC-QTOF/MS, researchers can compare the metabolic profiles of different sample groups (e.g., healthy vs. diseased) to identify metabolites that are significantly altered. mdpi.comnih.gov this compound could be identified in such an experiment as a previously unknown biomarker of a particular condition or biological process. This hypothesis-generating approach is powerful for discovering new metabolic pathways or markers. nih.govnih.gov
Targeted Metabolomics: In this approach, a specific, predefined set of metabolites is quantified with high precision and accuracy. mayo.edunih.gov If this compound has been previously identified as a compound of interest through an untargeted study or from existing literature, a targeted LC-MS/MS method would be developed to measure its absolute concentration across a large number of samples. mayo.eduwjgnet.com This hypothesis-driven approach is used to validate potential biomarkers and study the dynamics of specific metabolic pathways. nih.govnih.gov
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
|---|---|---|
| Goal | Discovery-oriented; identify what is changing. nih.gov | Hypothesis-testing; measure known compounds. mayo.edu |
| Scope | Comprehensive, measures hundreds to thousands of metabolites. mdpi.comresearchgate.net | Focused, measures a few to dozens of predefined metabolites. nih.gov |
| Primary Technique | LC-HRMS (e.g., QTOF, Orbitrap). nih.govnih.gov | LC-MS/MS (Triple Quadrupole). researchgate.net |
| Data Output | Relative quantification (peak intensities). | Absolute quantification (e.g., ng/mL). mayo.edu |
| Application for this compound | Could identify it as a novel biomarker. | Would be used to validate its role as a biomarker by measuring its exact concentration. |
Future Research Directions and Unexplored Academic Avenues for 4 Oxosebacic Acid
Expanding the Repertoire of Enzymatic Modulators Based on the 4-Oxosebacic Acid Scaffold
The structural framework of this compound, characterized by a ten-carbon dicarboxylic acid chain with a ketone group at the fourth position, presents a versatile scaffold for designing novel enzyme modulators. Its known inhibitory activity against specific enzymes, such as porphobilinogen (B132115) synthase (PBGS), serves as a foundational data point for broader investigations. researchgate.netresearchgate.netacs.orgebi.ac.uk Future research is poised to explore the synthesis of a diverse library of this compound derivatives. By systematically modifying the chain length, the position of the oxo group, and introducing additional functional groups, new compounds with tailored specificities for a range of enzymes could be developed.
One promising avenue is the exploration of these derivatives as inhibitors for enzymes involved in metabolic diseases or as species-specific antimicrobial agents. benthamopen.comresearchgate.net For instance, this compound has demonstrated species-specific inhibition of E. coli PBGS, an essential enzyme in tetrapyrrole biosynthesis, while showing little to no effect on the human or Toxoplasma gondii orthologs. researchgate.netresearchgate.netnih.gov This selectivity provides a blueprint for developing antibiotics that target microbial pathways without affecting the host. The exploration of allosteric modulation is another key area, where derivatives could be designed to bind to sites other than the active site, offering a more nuanced control of enzyme function. benthamopen.com
Table 1: Potential Areas for Developing Enzymatic Modulators from this compound
| Research Area | Potential Enzyme Targets | Therapeutic Application |
| Antimicrobials | Porphobilinogen Synthase (PBGS), Dihydropteroate Synthase | Bacterial Infections |
| Metabolic Diseases | Fatty Acid Synthase, HMG-CoA Reductase | Obesity, Cholesterol Management |
| Antiparasitic Agents | Enzymes in unique parasite metabolic pathways | Malaria, Toxoplasmosis |
Investigating Novel Biological Roles and Pathways of this compound
The biological significance of this compound is not yet fully understood, presenting a rich field for academic inquiry. Recent untargeted metabolomics studies have identified this compound in the marine diatom Skeletonema marinoi, suggesting it may play a role in the metabolism of this organism. nih.gov This discovery opens the door to investigating its natural biosynthesis and physiological function in marine ecosystems. It is hypothesized to be derived from sebacic acid, though no prior records of sebacic acid have been reported in diatoms. nih.gov
Future research could focus on elucidating the metabolic pathways that produce and consume this compound. This involves using isotopic labeling studies to trace the metabolic fate of the compound within cells. Identifying the enzymes that interact with this compound could reveal new regulatory nodes in cellular metabolism. For example, its structural similarity to other dicarboxylic acids suggests potential involvement in fatty acid metabolism or as a signaling molecule. nih.gov Investigations into its role in the life cycle of organisms like the sponge Suberites domuncula, which hosts symbiotic bacteria that utilize dicarboxylic acids, could also yield significant insights. asm.org
Advancements in Sustainable and Efficient Synthetic Routes
The current industrial production of dicarboxylic acids often relies on multi-step processes using petroleum-derived feedstocks. xmu.edu.cn There is a growing need for greener, more sustainable methods for synthesizing compounds like this compound. Future research will likely focus on biocatalytic and green chemistry approaches to improve efficiency and reduce environmental impact. xmu.edu.cnrsc.org
One promising strategy is the use of engineered microorganisms or isolated enzymes to produce dicarboxylic acids from renewable biomass. xmu.edu.cnresearchgate.net For example, pathways could be designed to convert biomass-derived C6 sugars into longer-chain dicarboxylic acids. xmu.edu.cn Another approach involves leveraging olefin metathesis from renewable sources to create unsaturated dicarboxylic acids, which can then be further modified. researchgate.net Microwave-assisted organic synthesis is another green chemistry technique that can dramatically reduce reaction times and improve yields for dicarboxylic acid derivatives. mdpi.com Furthermore, sustainable electro-organic synthesis presents a method for the oxidative ring-opening of lignin-derived compounds to produce bio-based dicarboxylic acids. rsc.org
Table 2: Comparison of Synthetic Routes for Dicarboxylic Acids
| Synthetic Method | Advantages | Disadvantages | Future Research Focus |
| Traditional Chemical Synthesis | Well-established, high throughput | Relies on fossil fuels, harsh conditions | Use of renewable feedstocks |
| Biocatalysis/Fermentation | Sustainable, mild conditions, high specificity | Lower yields, complex purification | Strain engineering, process optimization |
| Green Chemistry (e.g., Microwave, Electro-synthesis) | Reduced energy consumption, faster reactions, less waste | Scalability challenges, catalyst development | Catalyst efficiency, application to complex molecules |
Development of Ultra-Sensitive Analytical Methods for Trace Detection
To fully understand the biological roles and environmental fate of this compound, the development of ultra-sensitive analytical methods is crucial. The ability to detect and quantify trace amounts of this compound in complex biological and environmental matrices is essential for metabolomics, pharmacokinetic studies, and environmental monitoring.
Current methods often rely on gas chromatography-mass spectrometry (GC/MS) for the detection of dicarboxylic acids in environmental samples like aerosols. copernicus.org However, there is a need for methods with even lower detection limits and higher throughput. Future research could focus on advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, employing novel derivatization strategies to enhance ionization efficiency and sensitivity. The development of specific immunoassays or biosensors could also provide rapid and field-deployable detection systems. These advanced analytical tools would enable researchers to measure minute concentrations of this compound, shedding light on its subtle but potentially significant roles in biological systems.
Computational Chemistry and Modeling for Predicting Interactions and Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating research and providing insights that are difficult to obtain through experimental methods alone. google.commdpi.com For this compound, these techniques can be employed to predict its binding affinity and mode of interaction with various enzyme targets.
Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its derivatives and to model their interactions within the active or allosteric sites of proteins. ucr.edursc.org Density Functional Theory (DFT) calculations can predict the reactivity of the molecule, helping to understand its chemical stability and potential metabolic transformations. scirp.orgnih.govnih.gov These computational approaches can guide the rational design of more potent and selective enzyme modulators, prioritizing the synthesis of compounds with the highest predicted activity. scirp.org By creating in silico libraries and performing virtual screening, researchers can efficiently identify promising lead compounds for further experimental validation, saving significant time and resources. google.comgoogle.com
Q & A
Q. How can researchers integrate 4-OSA findings into broader metabolic pathway models?
- Methodology : Use systems biology tools (e.g., COPASI) to simulate PBGS inhibition effects on heme biosynthesis flux. Validate models with kinetic data from time-course experiments. Cross-reference with transcriptomic datasets (e.g., RNA-seq of 4-OSA-treated cells) to identify compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
